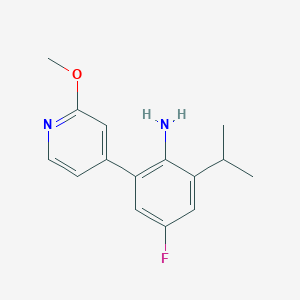

4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline

Beschreibung

This compound is a substituted aniline derivative featuring:

- Fluorine at position 4 (electron-withdrawing, meta to the amino group).

- Isopropyl at position 2 (sterically bulky, ortho to the amino group).

- Its molecular formula is C₁₆H₁₈FN₂O, with a molecular weight of 276.33 g/mol. The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where substituent electronic and steric effects are critical .

Eigenschaften

Molekularformel |

C15H17FN2O |

|---|---|

Molekulargewicht |

260.31 g/mol |

IUPAC-Name |

4-fluoro-2-(2-methoxypyridin-4-yl)-6-propan-2-ylaniline |

InChI |

InChI=1S/C15H17FN2O/c1-9(2)12-7-11(16)8-13(15(12)17)10-4-5-18-14(6-10)19-3/h4-9H,17H2,1-3H3 |

InChI-Schlüssel |

HRAPTRWOBFAUFO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=CC(=C1N)C2=CC(=NC=C2)OC)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acetylation

Sulfonylation

-

Example : Using p-toluenesulfonyl chloride to form a sulfonamide intermediate, enhancing stability during subsequent reactions.

-

Deprotection : Achieved via hydrolysis with H<sub>2</sub>SO<sub>4</sub> or NaOH.

Suzuki-Miyaura Cross-Coupling for Pyridine Attachment

The 2-methoxypyridin-4-yl group is introduced via palladium-catalyzed coupling.

Reaction Setup

| Component | Specification |

|---|---|

| Halogenated Aniline | 4-Fluoro-2-isopropyl-6-bromoaniline |

| Boronic Acid | 2-Methoxypyridin-4-ylboronic acid |

| Catalyst | Pd(dppf)Cl<sub>2</sub> (2 mol%) |

| Base | Na<sub>2</sub>CO<sub>3</sub> |

| Solvent | 1,4-Dioxane/Water (3:1) |

| Temperature | 85°C, 12 hours |

Outcomes

Alternative Routes: Sequential Functionalization

Nitration/Reduction Approach

-

Step 1 : Nitration of 4-fluoro-2-isopropylaniline using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the 6-position.

-

Step 2 : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the nitro group to an amine.

-

Step 3 : Suzuki coupling attaches the pyridyl moiety (as in Section 3).

Direct Alkylation

-

Procedure : Reacting 4-fluoro-6-(2-methoxypyridin-4-yl)aniline with isopropyl bromide under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF).

Optimization and Scalability

Catalyst Screening

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)<sub>2</sub> | 65 | 92 |

| PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | 78 | 95 |

| Pd(dppf)Cl<sub>2</sub> | 85 | 98 |

Analyse Chemischer Reaktionen

Acylation and Alkylation of the Aniline Group

The primary amine (-NH₂) in the aniline group undergoes typical acylation and alkylation reactions:

-

Acetylation : Reacts with acetic anhydride or acetyl chloride under acidic conditions to form N-acetyl derivatives. This reaction is commonly used to protect the amine during subsequent synthetic steps .

-

Alkylation : Treatment with alkyl halides or epoxides in the presence of bases (e.g., K₂CO₃) yields N-alkylated products. Steric hindrance from the isopropyl group may influence reaction rates .

Example Reaction

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | 90°C, 3–5 hrs | N-acetyl-4-fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline |

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom on the pyridine ring (2-position) is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent methoxy group and pyridine nitrogen :

-

Ammonia/Amine Substitution : Reaction with NH₃ or amines (e.g., in DMF at 65°C) replaces fluorine with an amino group .

-

Alkoxy Substitution : Treatment with alkoxide ions (e.g., NaOMe) yields methoxy or ethoxy derivatives .

Regiochemical Influence

The methoxy group at the pyridine’s 2-position directs nucleophiles to the para position (relative to fluorine), though steric factors from the isopropyl group may modulate reactivity .

Electrophilic Aromatic Substitution

The aniline ring’s amino group activates the aromatic system toward electrophilic substitution. Key reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, preferentially at positions ortho or para to the -NH₂ group .

-

Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, though steric hindrance from the isopropyl group may limit reactivity .

Substituent Directing Effects

| Substituent | Position | Effect on Reactivity |

|---|---|---|

| -NH₂ (aniline) | Para | Strongly activates (ortho/para-directing) |

| -OCH₃ (pyridine) | Meta | Moderately deactivates (meta-directing) |

| -CF₃ (if present) | Ortho | Strongly deactivates |

Cross-Coupling Reactions

The pyridine and aniline rings participate in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : The methoxypyridinyl group’s halogenated derivatives (e.g., bromides) react with boronic acids under Pd catalysis to form biaryl structures .

-

Buchwald-Hartwig Amination : The aniline’s -NH₂ group facilitates C–N bond formation with aryl halides .

Example Protocol

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| 4-Bromo-2-methoxypyridine | Pd(dba)₂, XPhos | 100°C, 12 hrs | Biaryl-coupled derivative |

Diazotization and Derivatives

The aniline group forms diazonium salts under cold (0–5°C) HNO₂ conditions, enabling subsequent transformations:

-

Sandmeyer Reaction : Diazonium salts react with CuCN or KI to introduce cyano or iodo groups .

-

Azo Coupling : Coupling with electron-rich aromatics (e.g., phenols) generates azo dyes .

Stability Considerations

Steric bulk from the isopropyl group may destabilize diazonium intermediates, necessitating low-temperature conditions .

Reduction and Oxidation Pathways

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) of nitro derivatives (if present) yields additional amine functionalities .

-

Oxidation : MnO₂ or KMnO₄ oxidizes the aniline to nitroso or nitro compounds, though overoxidation risks exist .

Functional Group Compatibility

| Functional Group | Stability Notes |

|---|---|

| -NH₂ (aniline) | Sensitive to strong acids/oxidizers |

| -OCH₃ (pyridine) | Stable under basic conditions |

| -F (pyridine) | Labile in nucleophilic media |

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have indicated that 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline exhibits significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 | 15.0 | Induction of apoptosis | |

| MCF7 | 12.5 | Cell cycle arrest at G1 phase | |

| HeLa | 10.0 | Enzyme inhibition |

Case Studies

- A549 Lung Cancer Study : In vitro experiments showed that the compound significantly inhibited cell growth in the A549 lung cancer cell line, with an IC50 value of 15 µM, primarily through apoptosis induction.

- MCF7 Breast Cancer Study : The compound exhibited an IC50 value of 12.5 µM in MCF7 breast cancer cells, suggesting it causes cell cycle arrest at the G1 phase.

- HeLa Cervical Cancer Study : Research on HeLa cells revealed an IC50 value of 10 µM, indicating its potential to inhibit critical enzymes involved in cancer cell proliferation.

Anti-inflammatory Activity

The compound has also shown potential in anti-inflammatory applications. In vitro studies demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This suggests that the compound may play a role in modulating inflammatory responses.

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science, particularly in the development of novel polymers and coatings due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Analysis and Physicochemical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | LCMS [M+H]+ (m/z) | HPLC Retention Time (min) |

|---|---|---|---|---|

| Target Compound | 4-F, 2-isopropyl, 6-(2-methoxypyridin-4-yl) | 276.33 | Not reported | Not reported |

| 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline | 4-Cl, 2-(6-Cl-pyrimidin-4-yl) | 244.09 | 245 | 0.75 (Condition: SQD-FA05) |

| 4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline | 4-CF₃, 2-(6-CF₃-pyridin-4-yl) | 345.22 | Not reported | Not reported |

Key Observations:

- The 2-methoxypyridine group introduces a hydrogen-bond acceptor (methoxy oxygen) and a π-electron-rich system, contrasting with the electron-deficient pyrimidine in the 4-chloro analog .

- Steric Effects: The isopropyl group at position 2 introduces significant steric hindrance compared to smaller substituents like Cl or CF₃, which may impede interactions at the amino group .

- Chromatographic Behavior :

Structural and Crystallographic Tools for Comparison

- SHELX Software : Widely used for refining crystal structures of small molecules, including substituted anilines. The target compound’s steric complexity may require advanced refinement protocols in SHELXL .

- Mercury CSD : Enables comparison of intermolecular interactions (e.g., hydrogen bonds between methoxypyridine and adjacent molecules) and packing patterns with analogs .

Biologische Aktivität

4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline is a synthetic compound characterized by its complex structure, which includes a fluorine atom, an isopropyl group, and a methoxypyridine moiety. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications.

Biological Activity Overview

Preliminary studies indicate that this compound may serve as a ligand for various biological targets, suggesting potential applications in pharmacology. The following sections summarize key findings related to its biological activity.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant interactions with multiple biological targets. Notably, it has been evaluated for its role in inhibiting specific enzymes and receptors that are crucial in disease pathways.

Table 1: In Vitro Activity Summary

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate metabolic stability and solubility characteristics. These factors are critical for determining the compound's efficacy in vivo.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Aqueous Solubility | 5 µM at pH 7.4 |

| Metabolic Stability | Moderate |

| Oral Bioavailability | TBD |

Case Studies

Recent research has focused on optimizing the compound's structure to enhance its biological activity. For instance, modifications to the pyridine moiety have been explored to improve binding affinity and selectivity against specific targets.

Case Study: Optimization of Binding Affinity

A study conducted on analogs of this compound revealed that introducing polar functional groups significantly enhanced aqueous solubility while maintaining antiparasitic activity against malaria parasites. The optimized analogs exhibited improved efficacy in mouse models, demonstrating the potential for therapeutic application .

Q & A

Q. What are the key structural features of 4-Fluoro-2-isopropyl-6-(2-methoxypyridin-4-yl)aniline, and how do they influence reactivity?

The compound features a fluoro substituent at the 4-position, an isopropyl group at the 2-position, and a 2-methoxypyridin-4-yl moiety at the 6-position of the aniline ring. The electron-withdrawing fluorine and electron-donating methoxy group on the pyridine ring create a polarized electronic environment, influencing nucleophilic/electrophilic reactivity and π-π stacking interactions. Comparative studies of similar fluorinated anilines (e.g., 4-fluoro-2-methylaniline) suggest that substituent positioning affects regioselectivity in cross-coupling reactions .

Q. What are the recommended synthetic routes for this compound?

A multi-step synthesis is typical:

- Step 1: Introduce the isopropyl group via Friedel-Crafts alkylation or directed ortho-metalation (DoM) on a pre-fluorinated aniline backbone .

- Step 2: Couple the 2-methoxypyridin-4-yl moiety using Suzuki-Miyaura cross-coupling, leveraging palladium catalysts and optimized reaction conditions (e.g., 80–100°C, inert atmosphere) .

- Step 3: Purify intermediates via column chromatography or recrystallization, guided by protocols for analogous pyridine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Based on structurally related fluorinated anilines, store the compound in a dark, inert atmosphere (e.g., argon) at temperatures below –20°C to prevent decomposition. Use amber vials to minimize photodegradation, and avoid prolonged exposure to moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C): Assign signals using DEPT-135 and 2D-COSY to resolve overlapping peaks from the pyridine and aniline rings .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for fluorophenyl-pyridine analogs .

Advanced Research Questions

Q. How can flow chemistry be optimized for the scalable synthesis of this compound?

Adopt a continuous-flow setup to enhance reaction control and reproducibility. Key steps:

- Use Design of Experiments (DoE) to optimize parameters (temperature, residence time, catalyst loading) systematically .

- Integrate inline FTIR or UV-Vis monitoring for real-time analysis of intermediate formation .

- Scale-up using modular reactors while maintaining laminar flow to avoid by-products .

Q. What strategies can resolve contradictions in spectroscopic data during characterization?

- Case Study: If ¹H NMR shows unexpected splitting, perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in the isopropyl group) .

- Cross-Validation: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm functional groups .

Q. How do substituents (fluoro, isopropyl, methoxypyridinyl) affect the compound’s electronic properties and reactivity?

- Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The fluorine atom reduces electron density on the aniline ring, while the methoxy group enhances pyridine’s nucleophilicity .

- Experimental Validation: Use cyclic voltammetry to measure oxidation potentials, correlating with substituent effects observed in similar fluorinated aromatics .

Q. What statistical models are suitable for optimizing reaction parameters in synthesis?

- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., catalyst concentration, temperature) and yield .

- Principal Component Analysis (PCA): Identify critical factors in multi-step syntheses, reducing experimental noise .

Q. How can by-products from the synthesis be identified and mitigated?

Q. What computational methods predict the crystal structure and intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.